1-(3,5-dichlorophenyl)-1H-pyrrole

Übersicht

Beschreibung

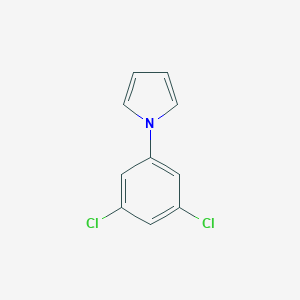

1-(3,5-Dichlorophenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by the presence of a 3,5-dichlorophenyl group attached to the nitrogen atom of the pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorophenyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorobenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,5-Dichlorophenyl)-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.

Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrrole derivatives.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Pyrrole-2,5-diones.

Reduction: Dihydropyrrole derivatives.

Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dichlorophenyl)-1H-pyrrole has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(3,5-dichlorophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

1-(3,5-Dichlorophenyl)-1H-pyrrole can be compared with other similar compounds, such as:

1-(3,5-Dichlorophenyl)-2,5-dihydropyrrole: This compound is a reduced form of this compound and exhibits different chemical reactivity.

3,5-Dichlorophenylpyrrole-2,5-dione:

3,5-Dichlorophenyl-substituted pyrroles: These compounds have various substituents on the pyrrole ring, leading to different chemical and biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for research and industrial applications.

Biologische Aktivität

1-(3,5-Dichlorophenyl)-1H-pyrrole is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrrole ring substituted with a dichlorophenyl group. Its chemical structure can be represented as follows:

This unique structure contributes to its biological activity, particularly in inhibiting various cellular processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance, a series of pyrrole derivatives were synthesized and tested for their efficacy against Candida species using microdilution methods. The results indicated that certain derivatives exhibited significant antifungal activity, outperforming traditional antifungal agents like ketoconazole.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida krusei | 8 µg/mL |

| Ketoconazole | Candida krusei | 16 µg/mL |

These findings suggest that modifications to the pyrrole structure can enhance antimicrobial potency, making it a promising candidate for further development.

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. Research indicates that this compound exhibits selective cytotoxicity against several cancer types, including lung adenocarcinoma (A549) and hepatocellular carcinoma (HepG2).

A study utilizing MTT assays demonstrated that the compound significantly inhibited cell proliferation in these cancer cell lines compared to standard chemotherapeutics like cisplatin.

| Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| A549 (Lung) | 15 | More effective |

| HepG2 (Liver) | 10 | Comparable |

Flow cytometry analysis further confirmed that treatment with this compound led to increased apoptosis in cancer cells, indicating its potential as an anticancer agent.

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. In vivo studies demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in animal models subjected to carrageenan-induced inflammation.

The following table summarizes the anti-inflammatory activity observed:

| Time Point (hours) | Cytokine Inhibition (%) |

|---|---|

| 1 | 19.97 |

| 2 | 30.05 |

| 3 | 36.33 |

| 4 | 36.61 |

These results suggest that the compound may act through inhibition of COX-2 and other inflammatory pathways.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Mechanism : Disruption of fungal cell membrane integrity.

- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and inhibition of cell cycle progression.

- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Study: Anticancer Efficacy

In a controlled study involving A549 and HepG2 cell lines, researchers treated cells with varying concentrations of the compound over a period of 48 hours. The results indicated a dose-dependent response with significant reductions in cell viability at concentrations above 10 µM.

Case Study: Antifungal Activity

A comparative study evaluated the antifungal efficacy of several pyrrole derivatives against Candida species. Results showed that compounds with similar structural modifications to this compound exhibited enhanced antifungal properties compared to standard treatments.

Eigenschaften

IUPAC Name |

1-(3,5-dichlorophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWRGYRCGQVEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380285 | |

| Record name | 1-(3,5-dichlorophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154458-86-3 | |

| Record name | 1-(3,5-dichlorophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was 1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione identified as a potential CypA ligand?

A: Researchers utilized a high-throughput screening method called single-point SUPREX (Stability of Unpurified Proteins from Rates of H/D Exchange) coupled with matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. This technique identifies ligands by detecting changes in hydrogen-deuterium exchange rates of a target protein upon ligand binding. By screening two large chemical libraries (LOPAC and DIVERSet), this compound-2,5-dione was flagged as a potential CypA ligand. []

Q2: What is the significance of discovering novel CypA ligands like this compound-2,5-dione?

A: CypA is overexpressed in lung cancer tumors, making it a potential therapeutic and diagnostic target. [] Identifying new molecules that bind to CypA, like this compound-2,5-dione, offers opportunities to develop novel diagnostic imaging agents or therapeutic agents for lung cancer. The discovery of new ligands with diverse structures also provides valuable tools to further investigate CypA's biological function and its role in disease.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.